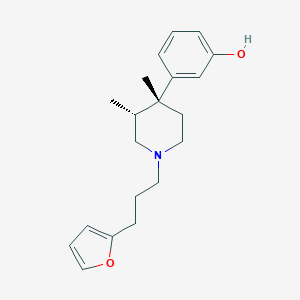
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound used in scientific research. It is also known as cis-3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This compound has shown potential in various research applications due to its unique properties.
Mechanism Of Action
The exact mechanism of action of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it activates the dopamine receptors in the brain, which are responsible for regulating mood, movement, and motivation.
Biochemical And Physiological Effects
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation. It has also been found to have antioxidant properties, which may help protect the brain from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- in lab experiments is its ability to activate dopamine receptors. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the effectiveness of this compound in treating these conditions. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Finally, there is a need for further research on the synthesis of this compound, with the aim of developing a more efficient and cost-effective method.
Conclusion:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound with potential in various scientific research applications. Its ability to activate dopamine receptors makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Further research is needed to determine the effectiveness of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The complex synthesis method of this compound is a limitation, and there is a need for further research to develop a more efficient and cost-effective method.
Synthesis Methods
The synthesis of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a complex process that involves several steps. The first step involves the preparation of 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This is achieved by reacting 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)propyl chloride with phenol in the presence of a base. The resulting compound is then separated and purified to obtain Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-.
Scientific Research Applications
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been used in various scientific research applications. One of the major research areas where this compound has shown potential is in the field of neuroscience. It has been found to have a positive effect on the central nervous system and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
149710-89-4 |
|---|---|
Product Name |
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- |
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(3R,4R)-1-[3-(furan-2-yl)propyl]-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C20H27NO2/c1-16-15-21(11-4-8-19-9-5-13-23-19)12-10-20(16,2)17-6-3-7-18(22)14-17/h3,5-7,9,13-14,16,22H,4,8,10-12,15H2,1-2H3/t16-,20+/m0/s1 |
InChI Key |
MDNFUQZTHRJSGF-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
synonyms |
1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine 3-FPDHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



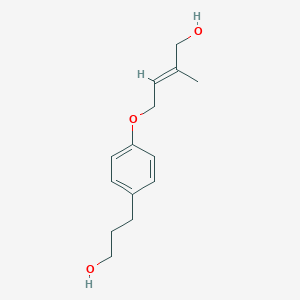
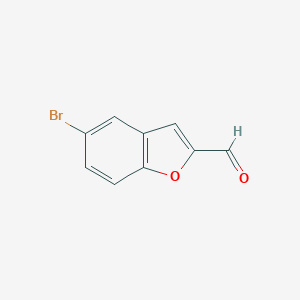

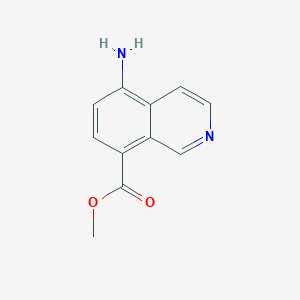
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
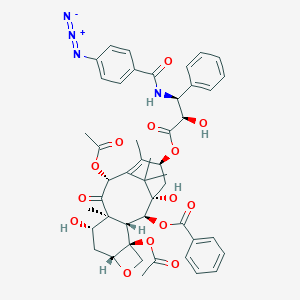
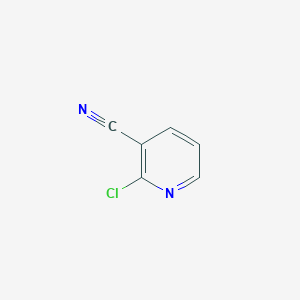
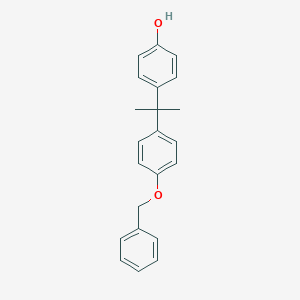
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
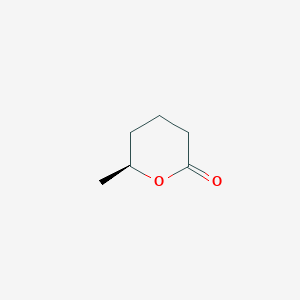
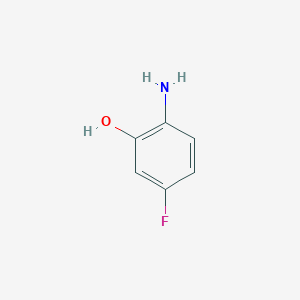
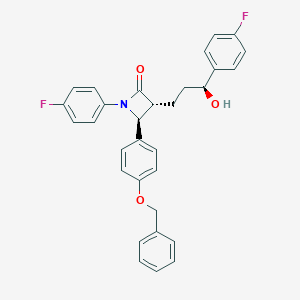
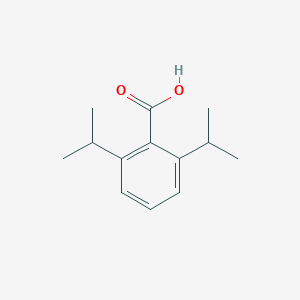
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)